5-(4-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-(trifluoromethyl)imidazolidine-2,4-dione
Overview
Description
5-(4-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-(trifluoromethyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidinediones. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-(trifluoromethyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline, 4-methoxyphenylacetic acid, and trifluoromethyl ketone. The synthesis may involve:
Condensation Reactions: Combining the starting materials under acidic or basic conditions to form intermediate compounds.
Cyclization: Formation of the imidazolidinedione ring through intramolecular cyclization.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Catalysts and solvents are carefully selected to ensure efficient synthesis and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the imidazolidinedione ring, potentially leading to ring-opening.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions.
Material Science: Used in the synthesis of polymers and advanced materials.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Investigated for its pharmacological properties.
Medicine
Therapeutic Agents: Explored for its potential as an anti-inflammatory or anticancer agent.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-(trifluoromethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-(trifluoromethyl)-2,4-imidazolidinedione
- 5-(4-bromophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-(trifluoromethyl)-2,4-imidazolidinedione
Uniqueness
The presence of the fluorophenyl group in 5-(4-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-(trifluoromethyl)imidazolidine-2,4-dione imparts unique electronic properties, making it distinct from its chloro and bromo analogs. This can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
5-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-(trifluoromethyl)imidazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4N2O3/c1-28-15-8-2-12(3-9-15)10-11-25-16(26)18(19(21,22)23,24-17(25)27)13-4-6-14(20)7-5-13/h2-9H,10-11H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWGFWUPIXHPNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=O)C(NC2=O)(C3=CC=C(C=C3)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.